molecular formula C19H30N4O6S B12821644 Boc-N-Me-D-Arg(Tos)-OH

Boc-N-Me-D-Arg(Tos)-OH

Cat. No.: B12821644
M. Wt: 442.5 g/mol
InChI Key: OTYPUFUDTDVBRU-UHFFFAOYSA-N
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Description

Boc-N-Me-D-Arg(Tos)-OH: is a synthetic derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound features a tert-butyloxycarbonyl (Boc) protecting group, a methylated nitrogen, and a tosyl (Tos) group, which are essential for its function in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-Arg(Tos)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of arginine is protected using the Boc group to prevent unwanted reactions.

    Methylation: The nitrogen atom is methylated to form N-methyl-D-arginine.

    Tosylation: The side chain of arginine is tosylated to introduce the Tos group.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesizers and large-scale purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-N-Me-D-Arg(Tos)-OH can undergo oxidation reactions, particularly at the methylated nitrogen.

    Reduction: Reduction reactions can target the Boc or Tos groups, leading to deprotection.

    Substitution: The compound can participate in substitution reactions, where the Boc or Tos groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Various nucleophiles such as amines or alcohols.

Major Products Formed:

    Deprotected Arginine Derivatives: Removal of Boc or Tos groups results in free arginine derivatives.

    Substituted Products: Introduction of new functional groups in place of Boc or Tos groups.

Scientific Research Applications

Chemistry: Boc-N-Me-D-Arg(Tos)-OH is widely used in peptide synthesis as a building block. Its stability and reactivity make it suitable for creating complex peptide chains.

Biology: In biological research, the compound is used to study protein interactions and enzyme functions. It serves as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in creating advanced materials with specific functions.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Boc-N-Me-D-Arg(Tos)-OH involves its interaction with specific enzymes or receptors. The Boc and Tos groups play a crucial role in modulating the compound’s reactivity and binding affinity. The methylated nitrogen may influence the compound’s stability and solubility, affecting its overall activity.

Comparison with Similar Compounds

    Boc-D-Arg(Tos)-OH: Lacks the methyl group on the nitrogen.

    Boc-N-Me-L-Arg(Tos)-OH: Contains the L-isomer of arginine.

    Fmoc-N-Me-D-Arg(Tos)-OH: Uses a different protecting group (Fmoc) instead of Boc.

Uniqueness: Boc-N-Me-D-Arg(Tos)-OH is unique due to its combination of protecting groups and methylation. This combination provides specific reactivity and stability, making it suitable for specialized applications in peptide synthesis and biochemical research.

Properties

IUPAC Name

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYPUFUDTDVBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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